Journal Name:Drugs in R&D
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IF:0
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Drugs in R&D ( IF 0 ) Pub Date: 2023-07-17 , DOI:
10.1021/acsomega.3c02252
Coal price may vary significantly within a given coal seam, and the accurate characterization of coal price plays an important role in the rational development and utilization of coal resources. A geostatistics-block-based method is proposed to obtain the spatial correlation of borehole survey data and map the heterogenous distribution of coal seam thickness and coal quality (including calorific value, volatile content, ash content, and sulfur content). A block model of thermal coal price is next established considering the spatial distribution of coal quality parameters. Taking an undisclosed coal mine as an example, the estimation process of coal price block model is described in detail, and the mining sequence among several panels is optimized considering the heterogenous coal price. The coal price ranges from 814 to 1671 Chinese Yuan/t within the research area, and the net present value is increased by 1.53% after the optimization of the mining sequence. The result indicated that the coal price is generally heterogenous in a coal seam, and it has a significant influence on the mining sequence. The accurate modeling of coal seam properties has wide applications in mining engineering.
Drugs in R&D ( IF 0 ) Pub Date: 2023-07-15 , DOI:
10.1021/acsomega.3c01912
In comparison to traditional longwall mining, “roof-cutting and pressure-releasing” mining along gob-side entry retaining changes the permeability of the gob, as well as the pressure-relief characteristics and caving mode of the overlying strata. These changes are a result of the interaction of these factors, which also changes the boundary condition of the gob and the airflow movement law of the working face and the gob. In order to study the law of air flow movement in the working face and gob under the “roof-cutting and pressure-releasing” mining along gob-side entry retaining, the permeability model of gob was established under the engineering background of the 21,304 experimental working face of Chengjiao coal mine, then using fluent numerical simulation software, the movement law of air flow in working face and gob is simulated. The results show that the law of air leakage is much different from that of traditional longwall mining, and there are two main air leakage routes, First, most of the airflow will flow directly into the gob-side entry retaining under the action of inertia, and it will collide with the air flow provided by the fan at the end of the gob-side entry retaining, and the air will leak in the gob along the airflow direction; second, when the remaining airflow flows to the working face, the air leakage is serious in the air inlet corner, and most of the air flow flows into the gob. In view of the air leakage area, the air leakage prevention measures are put forward, such as setting the baffle plate, hanging the wind shield at the corner, and blocking the wall of the roadway with guniting; the simulation results show that the air leakage area is obviously reduced, and it is consistent with the measured data. The simulation results can generally describe the law of air flow movement in the face and gob with “roof-cutting and pressure-releasing”.
Drugs in R&D ( IF 0 ) Pub Date: 2023-07-12 , DOI:
10.1021/acsomega.3c03561
Two types of CeO2 nanoparticles (CeNPs) prepared by low-temperature (<100 °C) precipitation methods in water were successfully immobilized in a matrix of electrospun PA6 nanofibers. The colloidal solutions of CeNPs in AcOH were directly mixed with the polymer solution before the needle electrospinning process, thereby achieving their good dispersion in the nanofibers. CeNPs embedded in the structure and on the surface of nanofibers exposing their reactive surfaces showed robust dephosphorylation catalytic activity, as demonstrated by monitoring the hydrolytic cleavage of three phosphodiester molecules (p-NP-TMP, p-NPPC, BNPP) in water by the HPLC method. This procedure allowed us to study the kinetics and mechanism of the hydrolytic cleavage and the ability of immobilized CeNPs to cleave different types of P–O bonds. One of the main hydrolysis products, p-nitrophenol, was effectively adsorbed on PA6 nanofibers, which may allow the selective separation of the degradation products after hydrolysis.
Drugs in R&D ( IF 0 ) Pub Date: 2023-07-17 , DOI:
10.1021/acsomega.3c03100
Paracetamol overdose is the leading cause of drug-induced hepatotoxicity worldwide. Because of N-acetyl cysteine’s limited therapeutic efficacy and safety, searching for alternative therapeutic substitutes is necessary. This study investigated four citrus juices: Citrus sinensis L. Osbeck var. Pineapple (pineapple sweet orange), Citrus reticulata Blanco × Citrus sinensis L. Osbeck (Murcott mandarin), Citrus paradisi Macfadyen var. Ruby Red (red grapefruit), and Fortunella margarita Swingle (oval kumquat) to improve the herbal therapy against paracetamol-induced liver toxicity. UHPLC-QTOF-MS/MS profiling of the investigated samples resulted in the identification of about 40 metabolites belonging to different phytochemical classes. Phenolic compounds were the most abundant, with the total content ranked from 609.18 to 1093.26 μg gallic acid equivalent (GAE)/mL juice. The multivariate data analysis revealed that phloretin 3′,5′-di-C-glucoside, narirutin, naringin, hesperidin, 2-O-rhamnosyl-swertisin, fortunellin (acacetin-7-O-neohesperidoside), sinensetin, nobiletin, and tangeretin represented the crucial discriminatory metabolites that segregated the analyzed samples. Nevertheless, the antioxidant activity of the samples was 1135.91–2913.92 μM Trolox eq/mL juice, 718.95–3749.47 μM Trolox eq/mL juice, and 2304.74–4390.32 μM Trolox eq/mL juice, as revealed from 2,2′-azino-bis-3-ethylbenzthiazoline-6-sulfonic acid, ferric-reducing antioxidant power, and oxygen radical absorbance capacity, respectively. The in vivo paracetamol-induced hepatotoxicity model in rats was established and assessed by measuring the levels of hepatic enzymes and antioxidant biomarkers. Interestingly, the concomitant administration of citrus juices with a toxic dose of paracetamol effectively recovered the liver injury, as confirmed by normal sections of hepatocytes. This action could be due to the interactions between the major identified metabolites (hesperidin, hesperetin, phloretin 3′,5′-di-C-glucoside, fortunellin, poncirin, nobiletin, apigenin-6,8-digalactoside, 6′,7′-dihydroxybergamottin, naringenin, and naringin) and cytochrome P450 isoforms (CYP3A4, CYP2E1, and CYP1A2), as revealed from the molecular docking study. The most promising compounds in the three docking processes were hesperidin, fortunellin, poncirin, and naringin. Finally, a desirable food–drug interaction was achieved in our research to overcome paracetamol overdose-induced hepatotoxicity.
Drugs in R&D ( IF 0 ) Pub Date: 2023-07-12 , DOI:
10.1021/acsomega.3c03259
Understanding how the highly unstable carbocation intermediates in terpenoid biosynthesis are stabilized and protected during their transient existence in enzyme active sites is an intriguing challenge which has to be addressed computationally. Our efforts have focused on evaluating the stabilization afforded via carbocation-π complexation between a biochemical carbocation and an aromatic amino acid residue. This has involved making measurements on an X-ray structure of an enzyme active site that shows a π donor proximate to a putative carbocation site and using these to build models which are analyzed computationally to provide an estimated stabilization energy (SE). Previously, we reported estimated SEs for several such carbocation-π complexes involving phenylalanine. Herein, we report the first such estimate involving tryptophan as the π donor. Because there was almost no published information about indole as a π-complexation donor, we first located computationally equilibrium π and σ complexes of 3-ethylindole with the t-butyl cation as relevant background information. Then, measurements on the X-ray structure of the enzyme CotB2 complexed with geranylgeranyl thiodiphosphate (GGSPP), specifically on the geometric relationship of the putative carbocation at C15 of GGSPP to W186, were used to build a model that afforded a computed SE of −15.3 kcal/mol.
Drugs in R&D ( IF 0 ) Pub Date: 2023-07-14 , DOI:
10.1021/acsomega.3c01413
This work synthesized three new CrAz2, MnAz2, and FeAz2 complexes and investigated them using IR, mass, UV spectroscopy, elemental analysis, conductivity and magnetic tests, and thermogravimetric analysis. The azo-ligand, 4-(2-hydroxyphenylAzo)-1-naphthol (Az), couples with metal ions via its nitrogen (in −N═N– bonds) and oxygen (in hydroxyl group) atoms, according to the IR spectra of these complexes. Through thermal examination (TG/TGA), the number and location of water in the complexes were also determined. Density functional theory (DFT) theory is applied to ameliorate the structures of the ligand (Az) and metal complexes and analyze the quantum chemical characteristics of these complexes. The antifungal and antibacterial activity of the ligand and its complexes opposed to several hazardous bacteria and fungi was investigated in vitro. Metal complexes were discovered to have a higher inhibitory impact on some organisms than the free ligand. The MnAz2 complex exhibited the best activity among the studied materials, whereas the CrAz2 complex had the lowest. The compounds’ binding affinity to the E. coli (PDB ID: 1hnj) structure was predicted using molecular docking. Binding energies were calculated by analyzing protein-substrate interactions. These encouraging findings imply that these chemicals may have physiological effects and may be valuable for a variety of medical uses in the future.
Drugs in R&D ( IF 0 ) Pub Date: 2023-07-13 , DOI:
10.1021/acsomega.3c00087
Epoxidation of two butane isomers (1-butene and isobutene) on the commercial titanium silicate (TS-1) catalyst was studied in a laboratory-scale trickle bed reactor. The transient step response technique was used as the main tool in the investigation. The transient responses revealed different dynamics of product formation in continuous operation. The study of isomers showed the impact of the molecular structure on the transient and stationary states of the system. The four-carbon chain present in 1-butene displayed a dynamic behavior with a prominent maximum of the conversion as a function of time-on-stream. On the contrary, the behavior of isobutene was displayed to be closer to ethene and propene under similar conditions reaching a steady state after ca. 2 h. The structure of the epoxide was an important factor in order to achieve a high epoxide selectivity. In isobutene epoxidation, the primary product 1,2-epoxy-2-methylpropane was highly reactive, giving a spectrum of parallelly formed byproducts. Therefore, the selectivity of the epoxide from isobutene was limited to ca. 70%. In the epoxidation of 1-butene, 1,2-epoxybutane was displayed to be a highly stable product with a selectivity close to 99%. Based on the transient and stationary data, a reaction mechanism was proposed for the epoxidation and ring-opening reactions present in the system.
Drugs in R&D ( IF 0 ) Pub Date: 2023-07-12 , DOI:
10.1021/acsomega.3c02084
Photocatalysis is a facile and sustainable approach for energy conversion and environmental remediation by generating solar fuels from water splitting. Due to their two-dimensional (2D) layered structure and excellent physicochemical properties, molybdenum disulfide (MoS2) has been effectively utilized in photocatalytic H2 evolution reaction (HER) and CO2 reduction. The photocatalytic efficiency of MoS2 greatly depends on the active edge sites present in their layered structure. Modifications like reducing the layer numbers, creating defective structures, and adopting different morphologies produce more unsaturated S atoms as active edge sites. Hence, MoS2 acts as a cocatalyst in nanocomposites/heterojunctions to facilitate the photogenerated electron transfer. This review highlights the role of MoS2 as a cocatalyst for nanocomposites in H2 evolution reaction and CO2 reduction. The H2 evolution activity has been described comprehensively as binary (with metal oxide, carbonaceous materials, metal sulfides, and metal–organic frameworks) and ternary composites of MoS2. Photocatalytic CO2 reduction is a more complex and challenging process that demands an efficient light-responsive semiconductor catalyst to tackle the thermodynamic and kinetic factors. Photocatalytic reduction of CO2 using MoS2 is an emerging topic and would be a cost-effective substitute for noble catalysts. Herein, we also exclusively envisioned the possibility of layered MoS2 and its composites in this area. This review is expected to furnish an understanding of the diverse roles of MoS2 in solar fuel generation, thus endorsing an interest in utilizing this unique layered structure to create nanostructures for future energy applications.
Drugs in R&D ( IF 0 ) Pub Date: 2023-07-14 , DOI:
10.1021/acsomega.3c02514
Laser-induced breakdown spectroscopy (LIBS) is a remarkable elemental identification and quantification technique used in multiple sectors, including science, engineering, and medicine. Machine learning techniques have recently sparked widespread interest in the development of calibration-free LIBS due to their ability to generate a defined pattern for complex systems. In geotechnical engineering, understanding soil mechanics in relation to the applications is of paramount importance. The knowledge of soil unconfined compressive strength (UCS) enables engineers to identify the behaviors of a particular soil and propose effective solutions to given geotechnical problems. However, the experimental techniques involved in the measurements of soil UCS are incredibly expensive and time-consuming. In this work, we develop a pioneering technique to estimate the soil unconfined compressive strength using artificial intelligent methods based on the spectra obtained from the LIBS system. Decision tree regression (DTR) and support vector regression learners were initially employed, and consequently, the adaptive boosting method was applied to improve the performance of the two single learners. The prediction power of the established models was determined using the standard performance evaluation metrics such as the root-mean-square error, CC between the predicted and actual soil UCS values, mean absolute error, and R2 score. Our results revealed that the boosted DTR exhibited the highest coefficient of correlation of 99.52% and an R2 value of 99.03% during the testing phase. To validate the models, the UCS values of soils stabilized with lime and cement were predicted with an optimum degree of accuracy, confirming the models’ suitability and generalization strength for soil UCS investigations.
Drugs in R&D ( IF 0 ) Pub Date: 2023-07-14 , DOI:
10.1021/acsomega.3c02386
Salmonella Typhi (S. Typhi), the invasive typhoidal serovar of Salmonella enterica that causes typhoid fever in humans, is a severe threat to global health. It is one of the major causes of high morbidity and mortality in developing countries. According to recent WHO estimates, approximately 11–21 million typhoid fever illnesses occur annually worldwide, accounting for 0.12–0.16 million deaths. Salmonella infection can spread to healthy individuals by the consumption of contaminated food and water. Typhoid fever in humans sometimes is accompanied by several other critical extraintestinal complications related to the central nervous system, cardiovascular system, pulmonary system, and hepatobiliary system. Salmonella Pathogenicity Island-1 and Salmonella Pathogenicity Island-2 are the two genomic segments containing genes encoding virulent factors that regulate its invasion and systemic pathogenesis. This Review aims to shed light on a comparative analysis of the virulence and pathogenesis of the typhoidal and nontyphoidal serovars of S. enterica.
Supplementary Information
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